molecular formula C17H14BrNO4 B3837070 [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate CAS No. 7510-50-1

[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate

Cat. No.: B3837070
CAS No.: 7510-50-1
M. Wt: 376.2 g/mol
InChI Key: WAZLICIMDYSWGL-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is an organic compound that features a bromophenyl group and a benzamidoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate typically involves the esterification of 2-benzamidoacetic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromophenol derivatives.

    Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-benzamidoacetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. The presence of the bromophenyl group is particularly significant in enhancing the biological activity of these derivatives.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amide functionalities can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of the benzamidoacetate moiety.

    Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: This compound also features a bromophenyl group but with a different core structure.

Uniqueness

[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is unique due to its combination of the bromophenyl group and the benzamidoacetate moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c18-14-8-6-12(7-9-14)15(20)11-23-16(21)10-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZLICIMDYSWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967274
Record name N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-50-1, 5281-14-1
Record name NSC405696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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